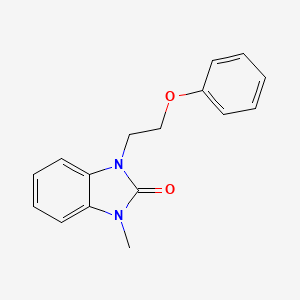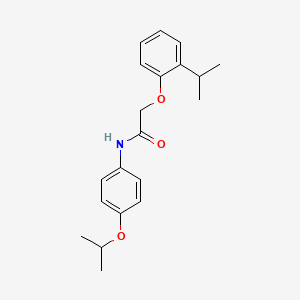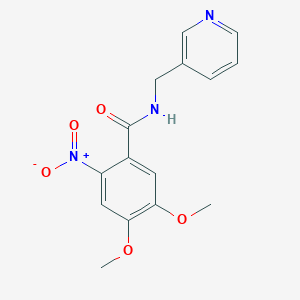
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as mebendazole, is a synthetic anthelmintic drug. It is used to treat parasitic infections caused by nematodes, including roundworms, hookworms, and whipworms. Mebendazole is a broad-spectrum anthelmintic, which means it can target multiple types of parasites.
Mechanism of Action
Mebendazole works by binding to tubulin, a protein necessary for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division. By inhibiting microtubule formation, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one prevents cells from dividing, which can lead to the death of the parasite or cancer cell.
Biochemical and Physiological Effects:
Mebendazole has been found to have minimal toxicity in humans, with most adverse effects being mild and transient. The drug is metabolized in the liver and excreted in the urine. Mebendazole has been shown to have a half-life of 2-4 hours in humans.
Advantages and Limitations for Lab Experiments
Mebendazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means there is a wealth of information available on its properties and potential uses. However, 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one has some limitations. It is not effective against all types of parasites, and resistance can develop over time. Additionally, this compound has not yet been approved for use in cancer treatment by the FDA.
Future Directions
There are several potential future directions for research on 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of this compound in combination with other drugs to enhance its anti-cancer properties. Finally, research on the use of this compound in combination with immunotherapy for cancer treatment is also an area of interest.
Synthesis Methods
Mebendazole is synthesized through a multi-step process. The first step involves the condensation of 2-aminobenzimidazole with 2-chloroacetic acid to form 2-carboxymethyl-1-methylbenzimidazole. This intermediate is then reacted with phenoxyacetic acid in the presence of sodium hydroxide to form 1-methyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one.
Scientific Research Applications
Mebendazole has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-cancer properties by inhibiting microtubule formation, which is necessary for cell division. Mebendazole has been found to be effective against a variety of cancer cell lines, including breast, colon, and prostate cancer.
properties
IUPAC Name |
1-methyl-3-(2-phenoxyethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-14-9-5-6-10-15(14)18(16(17)19)11-12-20-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOZIUXLYWWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5622207.png)
![N'-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5622210.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5622211.png)
![(1S*,5R*)-3-isonicotinoyl-6-[5-(methoxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5622215.png)



![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5622244.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-N'-phenylurea](/img/structure/B5622253.png)
![2-[(3-phenylpropyl)(propyl)amino]ethanol](/img/structure/B5622275.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}propanamide](/img/structure/B5622290.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[3-(1H-tetrazol-1-yl)propyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5622318.png)